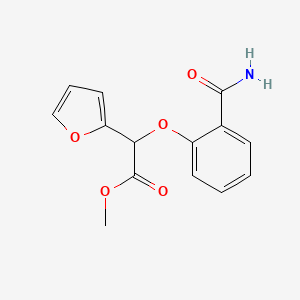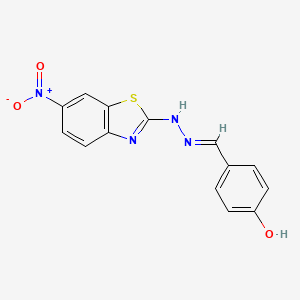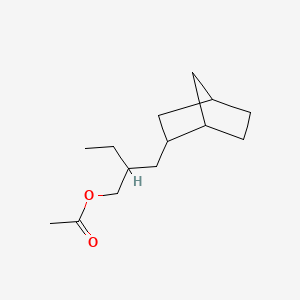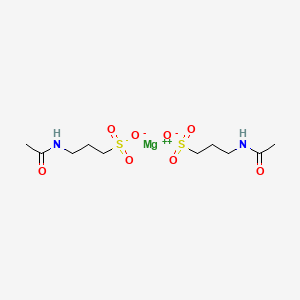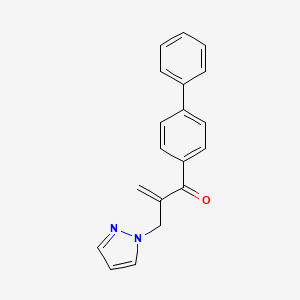
2-Propen-1-ol, potassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propen-1-ol, potassium salt, also known as potassium allyl alcoholate, is an organic compound with the molecular formula C3H5OK. It is derived from allyl alcohol (2-Propen-1-ol), which is a colorless liquid with a pungent odor. This compound is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
Hydrolysis of Allyl Chloride: One common method to prepare allyl alcohol involves the hydrolysis of allyl chloride (CH2=CHCH2Cl) with potassium hydroxide (KOH). The reaction proceeds as follows[ \text{CH}_2=\text{CHCH}_2\text{Cl} + \text{KOH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{OH} + \text{KCl} ]
Rearrangement of Propylene Oxide: Another method involves the rearrangement of propylene oxide in the presence of potassium alum at high temperatures.
Industrial Production Methods
Industrial production of 2-Propen-1-ol, potassium salt typically involves the large-scale hydrolysis of allyl chloride using potassium hydroxide. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Reduction: It can be reduced to propanol (CH3CH2CH2OH) using hydrogen in the presence of a catalyst.
Substitution: The hydroxyl group in 2-Propen-1-ol can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Hydrogen (H2) with a nickel or palladium catalyst
Substitution Reagents: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Acrolein, Acrylic acid
Reduction: Propanol
Substitution: Allyl chloride, Allyl bromide
科学的研究の応用
2-Propen-1-ol, potassium salt has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of flame-resistant materials, drying oils, and plasticizers.
作用機序
The mechanism of action of 2-Propen-1-ol, potassium salt involves its interaction with various molecular targets and pathways. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of acrolein or acrylic acid. In reduction reactions, it is reduced to propanol by hydrogen in the presence of a catalyst. The hydroxyl group in 2-Propen-1-ol can also participate in substitution reactions, leading to the formation of various substituted products .
類似化合物との比較
2-Propen-1-ol, potassium salt can be compared with other similar compounds such as:
Allyl Alcohol (2-Propen-1-ol): The parent compound from which this compound is derived. It has similar chemical properties but lacks the potassium ion.
Propanol (CH3CH2CH2OH): A reduction product of 2-Propen-1-ol. It is a saturated alcohol with different chemical reactivity.
Acrylic Acid (CH2=CHCOOH): An oxidation product of 2-Propen-1-ol. It is a carboxylic acid with different functional properties.
The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions and its applications in various scientific fields .
特性
CAS番号 |
33374-41-3 |
|---|---|
分子式 |
C3H5KO |
分子量 |
96.17 g/mol |
IUPAC名 |
potassium;prop-2-en-1-olate |
InChI |
InChI=1S/C3H5O.K/c1-2-3-4;/h2H,1,3H2;/q-1;+1 |
InChIキー |
BKPMJZIIPMGMPS-UHFFFAOYSA-N |
正規SMILES |
C=CC[O-].[K+] |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




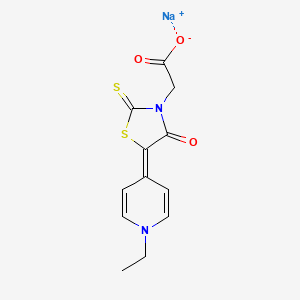
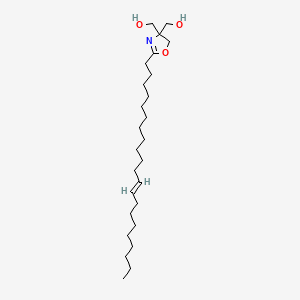
![2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol](/img/structure/B12681824.png)
